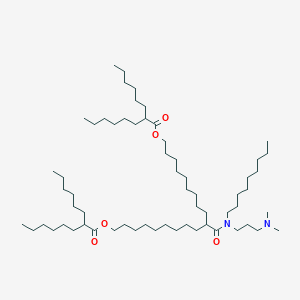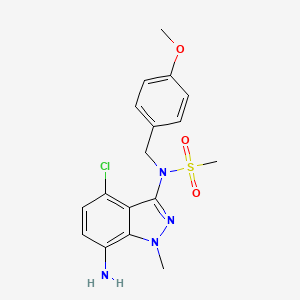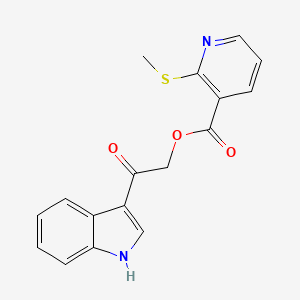![molecular formula C18H15NO2 B13368275 (2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one](/img/structure/B13368275.png)
(2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[24]hept-4-en-7-one is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro[24]heptane core, which is fused with an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction parameters, leading to improved yields and reduced waste.
化学反応の分析
Types of Reactions
(2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl and methylphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
科学的研究の応用
(2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s properties make it suitable for use in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
類似化合物との比較
Similar Compounds
(2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.
Spirooxindoles: These compounds also feature a spirocyclic core and are known for their biological activity.
Spirocyclic Lactams: Similar in structure, these compounds are used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of (2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[24]hept-4-en-7-one lies in its specific combination of functional groups and spirocyclic structure
特性
分子式 |
C18H15NO2 |
|---|---|
分子量 |
277.3 g/mol |
IUPAC名 |
(2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one |
InChI |
InChI=1S/C18H15NO2/c1-12-7-9-13(10-8-12)15-11-18(15)17(20)21-16(19-18)14-5-3-2-4-6-14/h2-10,15H,11H2,1H3/t15-,18?/m0/s1 |
InChIキー |
QDWWBWXQWXIJNT-BUSXIPJBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@@H]2CC23C(=O)OC(=N3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(C=C1)C2CC23C(=O)OC(=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


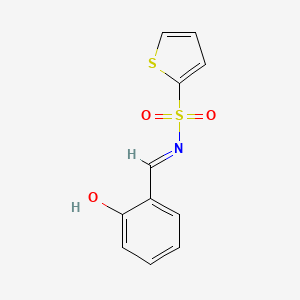

![Methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13368216.png)
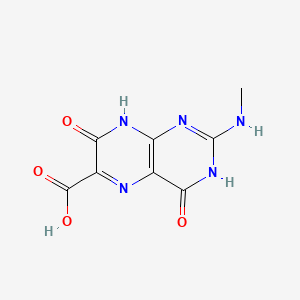
![2-{[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13368233.png)
![5-(benzyloxy)-N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-1-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxamide](/img/structure/B13368240.png)
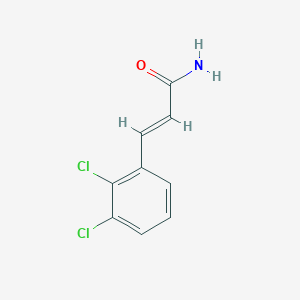
![10-Benzyl-3-(4-methyl-1-piperazinyl)-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B13368254.png)
![6-fluoro-4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide](/img/structure/B13368259.png)
![3-(1-Benzofuran-2-yl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368267.png)
![5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine](/img/structure/B13368282.png)
